5-Acetyl-6-methylaminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-methylaminopyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both acetyl and methylamino groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methylaminopyridine can be achieved through several methods. One common approach involves the acetylation of 6-methylaminopyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methylaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Hydroxy-6-methylaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Acetyl-6-methylaminopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methylaminopyridine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Methylaminopyridine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetylpyridine: Lacks the methylamino group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
5-Acetyl-6-methylaminopyridine is unique due to the presence of both acetyl and methylamino groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
67295-20-9 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[2-(methylamino)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-4-3-5-10-8(7)9-2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
LQUYVTUKXOJVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.